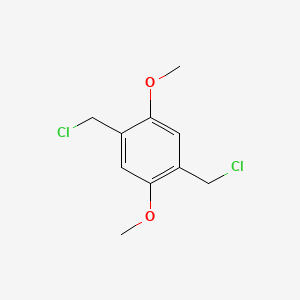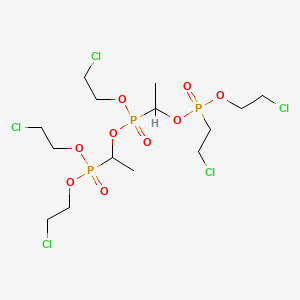
Phosphonic acid, (1-(((2-chloroethoxy)(2-chloroethyl)phosphinyl)oxy)ethyl)-, 1-(bis(2-chloroethoxy)phosphinyl)ethyl 2-chloroethyl ester
Descripción general
Descripción
This compound is a phosphonic acid derivative with the molecular formula C14H28Cl5O9P3 . It’s a complex organic compound that contains phosphorus and chlorine atoms.
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups including phosphonic acid and chloroethyl groups . The exact 3D structure would require advanced computational chemistry tools to determine.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Some general properties such as its molecular weight can be calculated from its molecular formula .Aplicaciones Científicas De Investigación
Agricultural Use
Phosphonic acid derivatives, such as (2-chloroethyl)phosphonic acid, have been used in agriculture. Martin, Lavee, and Sibbett (1981) investigated its application as a chemical loosening agent to assist in the mechanical harvest of olives. They found that it resulted in effective fruit loosening, facilitating mechanical harvest with minimal leaf loss, especially when combined with calcium salts (Martin, Lavee, & Sibbett, 1981).
Chemical Synthesis and Polymerization
Pudovik and Ivanov (1952) explored the addition of dimethylphosphorous and diethylphosphorous acids to various epoxides, demonstrating the formation of esters of hydroxyalkylphosphonic acids. This research contributes to understanding the chemical properties and potential applications in synthetic chemistry (Pudovik & Ivanov, 1952).
Neutron-Scattering Studies
Thiyagarajan, Diamond, Danesi, and Horwitz (1987) conducted small-angle neutron-scattering studies on cobalt(II) organophosphorus polymers. They discovered that these polymers form long, thin chains, providing insights into the physical properties of phosphonic acid derivatives in complex chemical environments (Thiyagarajan, Diamond, Danesi, & Horwitz, 1987).
Development of Microsensor Coatings
Katritzky, Savage, Offerman, and Pilarski (1990) developed phosphonic acids, phosphonate esters, and cyclohexylammonium phosphonates as coatings for surface acoustic wave (SAW) devices. These coatings showed significant and selective response to various vapors, indicating their potential in sensor technology applications (Katritzky, Savage, Offerman, & Pilarski, 1990).
Horticultural Applications
Shannon (1976) studied the effects of (2-chloroethyl)phosphonic acid and its mono-2-chloroethyl ester on the growth and sex expression of cucumbers. These compounds were found to retard growth and alter flowering habits, highlighting their potential use in modifying plant development (Shannon, 1976).
Propiedades
IUPAC Name |
1-[bis(2-chloroethoxy)phosphoryl]-1-[2-chloroethoxy-[1-[2-chloroethoxy(2-chloroethyl)phosphoryl]oxyethyl]phosphoryl]oxyethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28Cl5O9P3/c1-13(27-29(20,12-7-19)23-8-3-15)31(22,26-11-6-18)28-14(2)30(21,24-9-4-16)25-10-5-17/h13-14H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLQFWNOQPOPHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OP(=O)(C(C)OP(=O)(CCCl)OCCCl)OCCCl)P(=O)(OCCCl)OCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28Cl5O9P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863371 | |
| Record name | Phosphonic acid, P-[1-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]-, 1-[bis(2-chloroethoxy)phosphinyl]ethyl 2-chloroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphonic acid, (1-(((2-chloroethoxy)(2-chloroethyl)phosphinyl)oxy)ethyl)-, 1-(bis(2-chloroethoxy)phosphinyl)ethyl 2-chloroethyl ester | |
CAS RN |
4351-70-6 | |
| Record name | Phosphonic acid, P-[1-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]-, 1-[bis(2-chloroethoxy)phosphinyl]ethyl 2-chloroethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4351-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CP 18851 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004351706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, P-[1-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]-, 1-[bis(2-chloroethoxy)phosphinyl]ethyl 2-chloroethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphonic acid, P-[1-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]-, 1-[bis(2-chloroethoxy)phosphinyl]ethyl 2-chloroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[bis(2-chloroethoxyphosphinyl]ethyl 2-chloroethyl [1-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[3,4-Dihydroisoquinolin-2(1H)-yl]-3-hydroxy-1,2,5-oxadiazole](/img/structure/B3031444.png)


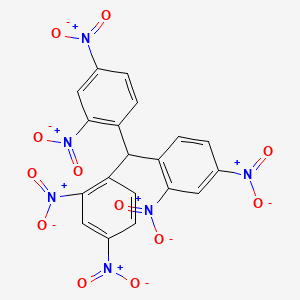
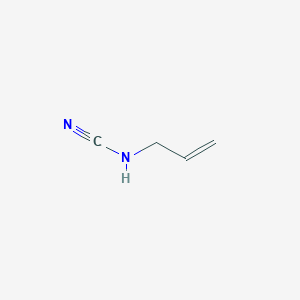


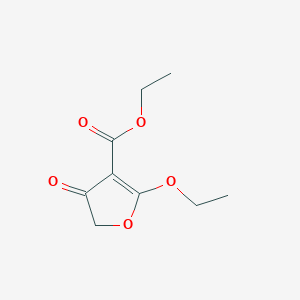
![2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile](/img/structure/B3031457.png)



